3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid
CAS No.: 683219-04-7
Cat. No.: VC2558646
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683219-04-7 |
|---|---|
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C15H21NO4/c1-10(13(17)18)12(11-8-6-5-7-9-11)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18) |
| Standard InChI Key | RPHRJSPXJCPPIP-UHFFFAOYSA-N |
| SMILES | CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Structure and Properties
Basic Identification and Nomenclature
3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid is identified by the CAS Registry Number 683219-04-7. The systematic IUPAC name for this compound is 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid. This compound belongs to the family of protected amino acid derivatives, specifically featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
The compound consists of several key structural elements: a phenyl ring attached to the beta-carbon (C3 position), a methyl group at the alpha-carbon (C2 position), a carboxylic acid group, and a Boc-protected amino group. This combination of features makes it a valuable building block in organic synthesis, particularly for peptide chemistry and pharmaceutical development.
Physical and Chemical Properties
The physical and chemical properties of 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid are summarized in Table 1 below:
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| Physical State | Solid |
| InChI | InChI=1S/C15H21NO4/c1-10(13(17)18)12(11-8-6-5-7-9-11)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18) |
| InChIKey | RPHRJSPXJCPPIP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O |
| PubChem Compound ID | 56828048 |
The compound contains four oxygen atoms and one nitrogen atom, which contribute to its hydrogen-bonding capabilities. The presence of the carboxylic acid group confers acidic properties, while the tert-butoxycarbonyl group provides protection to the amino functionality. This protection is essential during multistep synthetic procedures to prevent unwanted side reactions.
Structural Characteristics
The structural features of 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid include a chiral center at the beta-carbon (C3) position where the phenyl group and the protected amino group are attached. There is also a second chiral center at the alpha-carbon (C2) position where the methyl group is located. These stereogenic centers can give rise to different stereoisomers, which may have different biological activities and chemical properties.
The Boc protecting group (tert-butoxycarbonyl) is particularly valuable as it can be selectively removed under acidic conditions without affecting other functional groups. This orthogonal protection strategy is crucial in multistep synthesis where selective deprotection is required.
Synthesis and Preparation
General Synthetic Approaches
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid typically involves the reaction of an appropriate amino acid precursor with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent. This protection strategy is widely employed in amino acid chemistry to mask the reactivity of the amino group during subsequent transformations.
The starting material for this synthesis would likely be 2-methyl-3-amino-3-phenylpropanoic acid, which can be prepared through various methods, including asymmetric synthesis techniques if stereocontrol is desired. The general reaction scheme for Boc protection involves:
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Preparation of the amino acid precursor
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Protection of the amino group using Boc2O in the presence of a base
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Purification of the protected amino acid product
The reaction typically requires mild basic conditions, such as aqueous sodium hydroxide or sodium bicarbonate, to neutralize the acid formed during the reaction. Common solvents used include dioxane, tetrahydrofuran (THF), or a mixture of water and an organic solvent.
Optimization Methods and Considerations
When synthesizing 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid, several parameters require optimization to achieve high yields and purity:
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Temperature control: The reaction is typically conducted at room temperature or with mild heating.
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pH monitoring: Maintaining appropriate pH is crucial to ensure efficient protection without side reactions.
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Reaction time: Sufficient time must be allowed for complete protection of the amino group.
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Purification techniques: Column chromatography or recrystallization may be necessary to obtain the pure compound.
The presence of the methyl group at the alpha position may influence the reactivity and require adjusted reaction conditions compared to unsubstituted analogs. Additionally, if stereochemical control is desired, careful choice of starting materials and reaction conditions is essential.
Applications and Uses
Role in Peptide Synthesis
3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid serves as a valuable building block in peptide synthesis, where the Boc protecting group prevents unwanted reactions at the amino functionality during peptide coupling. The compound can be incorporated into peptide sequences to introduce specific structural constraints or to modify the pharmacological properties of the resulting peptides.
The presence of the methyl group at the alpha position introduces additional conformational restrictions that can influence the secondary structure of peptides. This feature makes the compound particularly useful in designing peptidomimetics with enhanced stability against enzymatic degradation.
Pharmaceutical Applications
As a protected amino acid derivative, this compound has potential applications in pharmaceutical research and development. Similar protected amino acids have been utilized as:
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Building blocks for drug synthesis
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Intermediates in the preparation of enzyme inhibitors
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Components in the design of peptidomimetic drugs
The phenyl group provides hydrophobic character, while the carboxylic acid offers a site for further functionalization or conjugation. The methyl group at the alpha position can influence the metabolic stability and binding properties of the resulting molecules.
Research Tool in Chemical Biology
In chemical biology research, protected amino acids like 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid are valuable tools for studying protein-ligand interactions, enzyme mechanisms, and developing new bioactive compounds. The controlled deprotection of the Boc group allows for selective modifications in complex molecular systems.
Comparative Analysis
Comparison with Related Compounds
Several structurally related compounds appear in the chemical literature, with variations in the substitution pattern or stereochemistry. For instance, 3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid lacks the methyl group at the alpha position , while 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid features two methyl groups at the alpha position instead of one .
The following table compares key properties of these related compounds:
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